![molecular formula C8H12N2O3 B13495966 4-{[(Prop-2-yn-1-yl)carbamoyl]amino}butanoic acid](/img/structure/B13495966.png)
4-{[(Prop-2-yn-1-yl)carbamoyl]amino}butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by its unique structure, which includes a prop-2-yn-1-yl group attached to a carbamoyl amino butanoic acid backbone.
Métodos De Preparación
The synthesis of 4-{[(Prop-2-yn-1-yl)carbamoyl]amino}butanoic acid involves several steps. One common method includes the esterification of diosgenin at position 3 with 4-oxo-4-(prop-2-yn-1-yloxy)butanoic acid, followed by a click reaction on the terminal alkyne with 3-azidopropan-1-ol N-alkylated dendrons . This results in a prodrug with methyl ester end-groups and a derivative with tert-butyl ester end-groups. Hydrolysis of the tert-butyl ester derivative affords a prodrug with carboxylic acid terminals .
Análisis De Reacciones Químicas
4-{[(Prop-2-yn-1-yl)carbamoyl]amino}butanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. It is used in the synthesis of chemical probes, which are essential for studying biological targets . The compound’s unique structure allows for UV light-induced covalent modification of biological targets, making it valuable in chemical biology experiments .
Mecanismo De Acción
The mechanism of action of 4-{[(Prop-2-yn-1-yl)carbamoyl]amino}butanoic acid involves its ability to covalently modify biological targets through its alkyne tag. When appended to a ligand or pharmacophore through its acid linker, this compound allows for UV light-induced covalent modification of a biological target . This mechanism is particularly useful in the development of photoaffinity probes and other chemical biology tools.
Comparación Con Compuestos Similares
Similar compounds to 4-{[(Prop-2-yn-1-yl)carbamoyl]amino}butanoic acid include 4-oxo-4-(2-propyn-1-yloxy)butanoic acid and 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid . These compounds share similar structural features, such as the presence of an alkyne group, but differ in their specific functional groups and applications.
Propiedades
Fórmula molecular |
C8H12N2O3 |
|---|---|
Peso molecular |
184.19 g/mol |
Nombre IUPAC |
4-(prop-2-ynylcarbamoylamino)butanoic acid |
InChI |
InChI=1S/C8H12N2O3/c1-2-5-9-8(13)10-6-3-4-7(11)12/h1H,3-6H2,(H,11,12)(H2,9,10,13) |
Clave InChI |
KVWTUEJZJPGCDB-UHFFFAOYSA-N |
SMILES canónico |
C#CCNC(=O)NCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


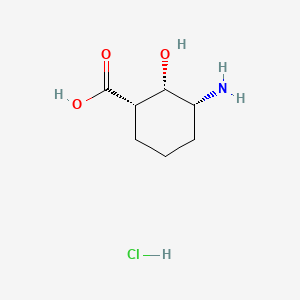
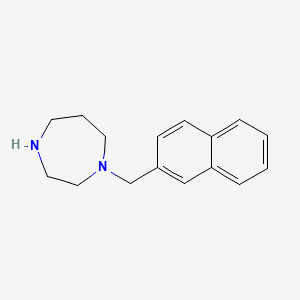
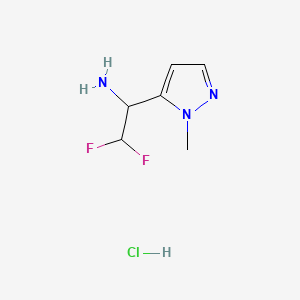
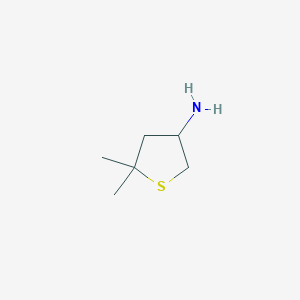
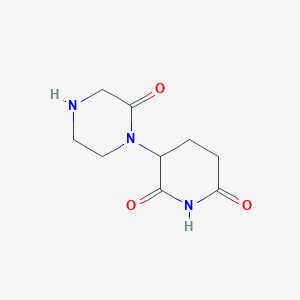
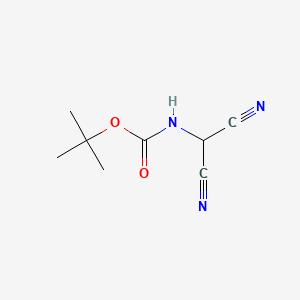

![Bicyclo[2.1.1]hexan-2-ol](/img/structure/B13495953.png)
![benzyl 10-amino-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-2-carboxylate](/img/structure/B13495960.png)
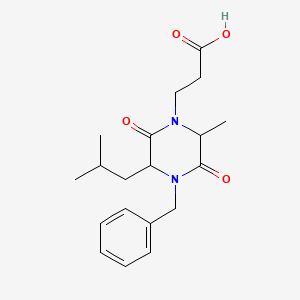


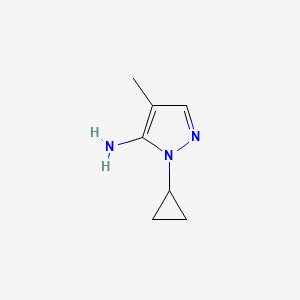
![4-Bromo-1-methoxy-2-[(methoxymethyl)sulfanyl]benzene](/img/structure/B13495987.png)
